N-(2,2-Dimethoxyethylidene)-1-phenylmethanamine
Overview
Description
Benzenemethanamine, N-(2,2-dimethoxyethylidene)- is an organic compound with the chemical formula C11H15NO2. It is used in the preparation of guanidylimidazole and guanidylimidazoline derivatives as antimalarial agents .
Molecular Structure Analysis
The molecular formula of Benzenemethanamine, N-(2,2-dimethoxyethylidene)- is C11H15NO2 . The average mass is 195.258 Da and the monoisotopic mass is 195.125931 Da .Physical and Chemical Properties Analysis
The molecular weight of Benzenemethanamine, N-(2,2-dimethoxyethylidene)- is 193.24 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1. Cholesterol Synthesis Inhibition
NB-598, a derivative of benzenemethanamine, has been identified as a potent competitive inhibitor of squalene epoxidase, an enzyme critical in cholesterol synthesis. It effectively inhibits cholesterol synthesis in Hep G2 cells and in rats, while also reducing serum cholesterol levels in dogs. This compound could provide insights into developing novel cholesterol-lowering therapies (Horie et al., 1990).
2. Analytical Toxicology
In forensic toxicology, the determination of benzenemethanamine derivatives is crucial for detecting intoxication cases. High-performance liquid chromatography with tandem mass spectrometry has been used for the quantification of such derivatives, highlighting the significance of benzenemethanamine in toxicological analysis (Poklis et al., 2014).
3. Microsomal Stability of Psychedelic Agonists
The microsomal stability of psychedelic 5-HT2A agonists, including N-benzylated derivatives of benzenemethanamine, has been examined. These compounds have been used as biochemical and brain imaging tools, and their hepatic stability plays a crucial role in determining their efficacy and potential for in vivo applications (Leth-Petersen et al., 2014).
4. Synthesis of Chiral Primary Amines
Chiral quaternary benzophenone hydrazonium salt derivatives have been used as catalysts for the enantioselective alkylation of N-(diphenylmethylene) benzenemethanamine, demonstrating the utility of benzenemethanamine in the synthesis of optically active primary amines (Eddine & Cherqaoui, 1995).
5. Biochemical Labeling Reagents
Benzenemethanamine derivatives have been synthesized as biochemical labeling reagents, especially in the form of undecagold cluster molecules. These compounds are critical for labeling proteins in electron microscopy, showcasing the chemical’s role in biochemical research (Yang et al., 1984).
6. Anticonvulsant Activity
Research into heterocyclic schiff bases of benzenemethanamine revealed significant anticonvulsant activity, highlighting its potential in developing novel treatments for seizures (Pandey & Srivastava, 2011).
7. Psychotropic Substance Analysis
GC–MS and GC–IR analysis of substituted N-benzyl benzenemethanamine derivatives provided insights into the chemical properties of novel psychoactive substances, contributing to a better understanding of these compounds in forensic science (Abiedalla et al., 2021).
8. Metabolism of Psychedelic Substances
Studies on the metabolic profile of N-benzylphenethylamine derivatives, including benzenemethanamine, in various biological systems, have improved our understanding of the metabolism of novel psychedelic substances (Šuláková et al., 2021).
9. Serotonin Re-uptake Inhibition
Research on derivatives of benzenemethanamine, such as [11C]Dapoxetine.HCl, has contributed to the understanding of serotonin re-uptake mechanisms, a key area in the treatment of depression and other psychiatric disorders (Livni et al., 1994).
10. Protein Labelling for Scientific Research
The synthesis of water-soluble undecagold clusters using derivatives of benzenemethanamine for protein labeling has been instrumental in advancing biochemical research and analysis techniques (Jahn, 1989).
Properties
IUPAC Name |
N-benzyl-2,2-dimethoxyethanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPYRKRKLJKZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=NCC1=CC=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676767 | |
Record name | (1E)-N-Benzyl-2,2-dimethoxyethan-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701954-53-2 | |
Record name | (1E)-N-Benzyl-2,2-dimethoxyethan-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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